

Application Note: A Stability-Indicating HPLC Method for Levocetirizine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Levocetirizine Hydrochloride*

Cat. No.: *B13399152*

[Get Quote](#)

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a third-generation non-sedative antihistamine.^[1] It is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria.^{[1][2][3]} Ensuring the purity and stability of pharmaceutical products is critical for their safety and efficacy. This application note describes a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of levocetirizine in the presence of its degradation products. The method is developed in accordance with the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies of levocetirizine in bulk drug and pharmaceutical dosage forms.

Forced degradation studies were conducted to demonstrate the specificity of the method. Levocetirizine was subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis.^{[2][3][4][5][6]} The developed method effectively separates the intact drug from its degradation products, proving its stability-indicating nature.

Experimental Protocols

Materials and Reagents

- Levocetirizine Dihydrochloride (Reference Standard)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)

- Water (HPLC Grade, Milli-Q or equivalent)
- Disodium Hydrogen Orthophosphate Dihydrate (AR Grade)
- Orthophosphoric Acid (AR Grade)
- Hydrochloric Acid (AR Grade)
- Sodium Hydroxide (AR Grade)
- Hydrogen Peroxide (30%, AR Grade)

Instrumentation and Chromatographic Conditions

A validated HPLC method was developed for the simultaneous estimation of Levocetirizine dihydrochloride and Montelukast Sodium using a Waters 2695 separation module with a PDA detector. The chromatographic separation was achieved on a Hypersil BDS C18 column (250 x 4.6 mm, 5 μ m) with a mobile phase consisting of a 40:60% v/v mixture of Phosphate buffer and acetonitrile. The pH was adjusted to 7.0 with orthophosphoric acid, and the eluent was monitored at 230 nm.[7]

Parameter	Condition
Instrument	Waters 2695 Separation Module with PDA Detector
Column	Hypersil BDS C18 (250 x 4.6 mm, 5 μ m)
Mobile Phase	Phosphate Buffer : Acetonitrile (40:60 v/v), pH 7.0
Flow Rate	1.0 mL/min
Column Temperature	Ambient
Detection Wavelength	230 nm
Injection Volume	20 μ L
Run Time	10 min

Preparation of Solutions

- Phosphate Buffer Preparation: 2.8 g of Disodium hydrogen orthophosphate dihydrate was dissolved in 1000 mL of water, and the pH was adjusted to 7.0 with orthophosphoric acid.[7]
- Mobile Phase Preparation: The mobile phase was prepared by mixing the phosphate buffer and acetonitrile in a ratio of 40:60 (v/v) and sonicating to degas.
- Standard Stock Solution: An accurately weighed quantity of Levocetirizine dihydrochloride (25 mg) was transferred to a 50 mL volumetric flask. It was dissolved in and diluted to volume with the mobile phase to obtain a concentration of 500 μ g/mL.
- Working Standard Solution: From the stock solution, 5 mL was diluted to 50 mL with the mobile phase to obtain a concentration of 50 μ g/mL.

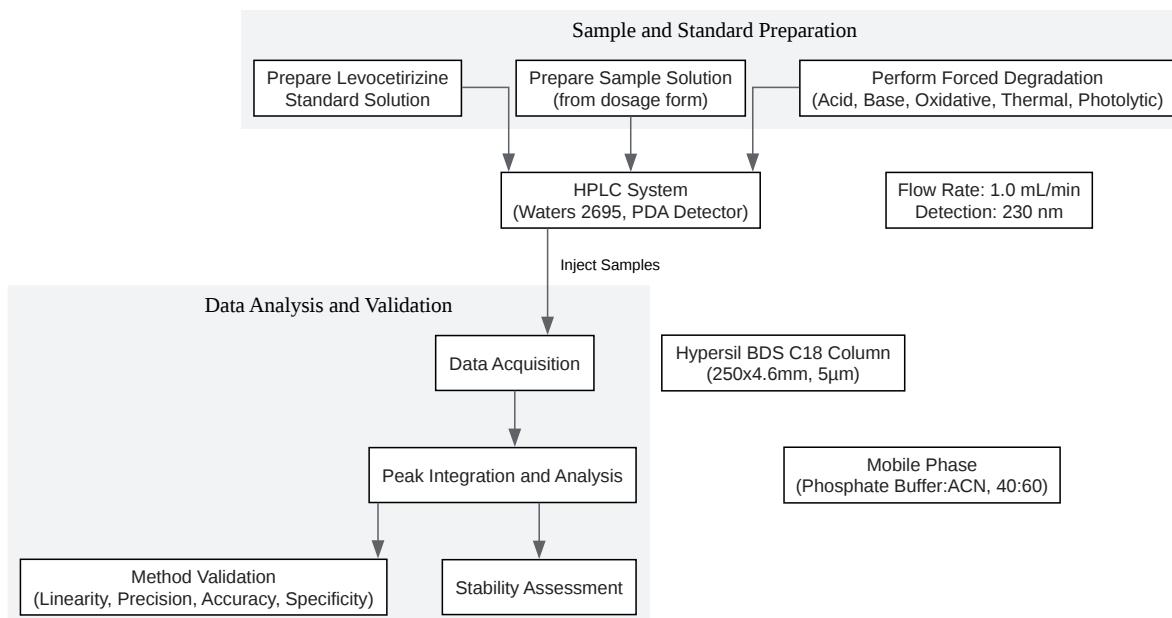
Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The drug was subjected to various stress conditions as per ICH guidelines.

- Acid Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 0.1 M HCl and kept at room temperature for 3 hours. The solution was then neutralized with 1 mL of 0.1 M NaOH and diluted to 10 mL with the mobile phase.[3][4]
- Alkaline Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 0.1 M NaOH and kept at room temperature for 3 hours. The solution was then neutralized with 1 mL of 0.1 M HCl and diluted to 10 mL with the mobile phase.
- Oxidative Degradation: 1 mL of the standard stock solution was mixed with 1 mL of 30% H_2O_2 and kept at room temperature for 24 hours. The solution was then diluted to 10 mL with the mobile phase.
- Thermal Degradation: The powdered drug was kept in an oven at 80°C for 3 hours. A solution was then prepared at a concentration of 50 μ g/mL in the mobile phase.[4]
- Photolytic Degradation: The powdered drug was exposed to UV light at 254 nm for 3 hours. A solution was then prepared at a concentration of 50 μ g/mL in the mobile phase.[3]

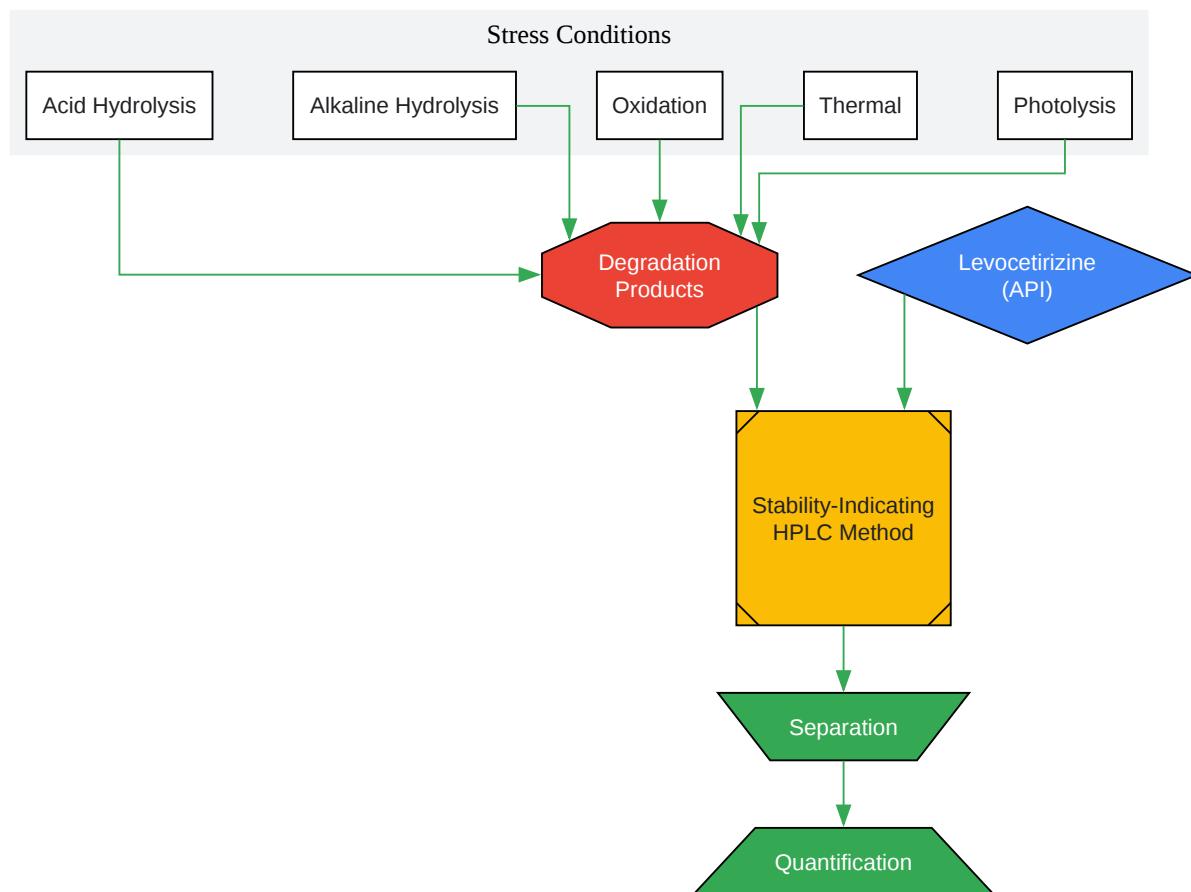
Results and Discussion

The developed HPLC method was found to be specific for the determination of levocetirizine in the presence of its degradation products. The retention time for levocetirizine was observed to be approximately 3.06 min.[7] The forced degradation studies showed that levocetirizine is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions, while it is relatively stable under thermal stress.[5][8]


Table 1: Summary of Forced Degradation Studies for Levocetirizine

Stress Condition	Reagents/Conditions	Duration	% Degradation	Retention Time of Major Degradation Product(s) (min)
Acid Hydrolysis	0.1 M HCl	3 hours	15.2%	2.1, 4.5
Alkaline Hydrolysis	0.1 M NaOH	3 hours	10.8%	2.4
Oxidative Degradation	30% H ₂ O ₂	24 hours	22.5%	1.8, 5.2
Thermal Degradation	80°C	3 hours	5.1%	Not well resolved
Photolytic Degradation	UV light at 254 nm	3 hours	28.7%	1.5, 4.8

Note: The percentage degradation and retention times are representative and may vary based on the specific experimental conditions.


The method was validated for linearity, precision, accuracy, and robustness as per ICH guidelines. The linearity was established over a concentration range of 12.56–37.68 µg/mL.[7] The precision of the method was demonstrated by the low relative standard deviation (RSD) values for repeated injections. The accuracy was confirmed by recovery studies, with mean recoveries in the range of 97.6% to 98.8%.[1]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for HPLC Method Development.

[Click to download full resolution via product page](#)

Caption: Logical Relationship of the Stability-Indicating Method.

Conclusion

The developed and validated stability-indicating HPLC method is simple, accurate, precise, and specific for the determination of levocetirizine in the presence of its degradation products. The method is suitable for routine quality control analysis and for stability assessment of

levocetirizine in pharmaceutical formulations. The forced degradation studies provide valuable information about the stability of the levocetirizine molecule under various stress conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpca.org [ijpca.org]
- 4. Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. jpbs.in [jpbs.in]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: A Stability-Indicating HPLC Method for Levocetirizine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13399152#development-of-a-stability-indicating-hplc-method-for-levocetirizine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com